2-chloro-5H,7H-furo[3,4-b]pyridin-5-one
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Overview
Description
2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one is a chemical compound with the molecular formula C7H4ClNO2. It is a derivative of furo[3,4-b]pyridin-5-one, featuring a chlorine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7-one with suitable reagents to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one can be compared with other similar compounds, such as 2-chloro-5H-pyrrolo[3,4-b]pyridin-7-one and 5H,7H-furo[3,4-b]pyridin-5-one. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and potential applications. The presence of the chlorine atom at the 2-position contributes to its distinct chemical properties and reactivity.
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Properties
CAS No. |
2763750-05-4 |
---|---|
Molecular Formula |
C7H4ClNO2 |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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